1,10-Dimethoxybenzo[c]cinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1,10-dimethoxybenzo[c]cinnoline |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)14-10(16-15-9)6-4-8-12(14)18-2/h3-8H,1-2H3 |
InChI Key |
DKHBOZGVMLZLLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=CC=C3OC)N=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,10 Dimethoxybenzo C Cinnoline and Analogues
Strategies for Constructing the Benzo[c]cinnoline (B3424390) Ring System
The formation of the benzo[c]cinnoline core can be achieved through several intramolecular cyclization strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a prominent and effective strategy for the synthesis of the benzo[c]cinnoline ring system. These methods typically involve the formation of a new nitrogen-nitrogen or carbon-carbon bond within a suitably substituted biphenyl (B1667301) precursor.
A modern and efficient approach to benzo[c]cinnoline derivatives involves the oxidative cyclization of 2-azobiaryls. nih.govacs.org This method can be promoted by chemical oxidants or through electrochemical means, offering a versatile route to these heterocyclic compounds. nih.govnih.gov
The copper(II)-promoted oxidative cyclization of 2-azobiaryls provides an effective means to construct benzo[c]cinnolinium salts, which can then be converted to the corresponding benzo[c]cinnolines. nih.govacs.org This method demonstrates excellent functional group tolerance and high efficiency. nih.govdigitellinc.com The proposed mechanism involves a single-electron transfer (SET) from the external aromatic ring to the copper(II) species, forming a radical cation. This is followed by an intramolecular nucleophilic addition of the azo group and a second SET to oxidize the C-H bond, leading to cyclization. nih.govacs.org
Electrochemical oxidation presents a green and alternative strategy for the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls. nih.govresearchgate.net This method proceeds via anodic oxidation to generate a radical cation, which then undergoes intramolecular cyclization. nih.gov Subsequent single electron oxidation and deprotonation yield the final product. This electrochemical approach has been shown to be effective for a range of substrates with electron-donating groups. acs.org
Table 1: Comparison of Oxidative Cyclization Methods for Benzo[c]cinnoline Synthesis
| Method | Promoter/Conditions | Key Features |
| Copper(II)-Promoted | Cu(OAc)₂ at 110 °C | High efficiency, excellent functional group tolerance. nih.govacs.org |
| Electrochemical | Room temperature electrolysis | Green alternative, good yields for substrates with electron-donating groups. nih.govacs.org |
One of the most established and versatile methods for synthesizing benzo[c]cinnolines is the reductive cyclization of 2,2'-dinitrobiphenyls. vanderbilt.edu This transformation can be accomplished using various reducing agents, including electrochemical methods and chemical reagents. researchgate.netvanderbilt.edu To synthesize 1,10-dimethoxybenzo[c]cinnoline, the required precursor would be 2,2'-dinitro-6,6'-dimethoxybiphenyl.
Electrochemical reduction of 2,2'-dinitrobiphenyls offers a controlled and often environmentally friendly route to benzo[c]cinnolines. researchgate.net Studies have shown that in the presence of carbon dioxide, the electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) can lead to a high conversion rate to the corresponding benzo[c]cinnoline with high selectivity. researchgate.net The reaction proceeds through a multi-electron transfer process. researchgate.netresearchgate.net While specific conditions for 2,2'-dinitro-6,6'-dimethoxybiphenyl are not detailed, the general method is applicable. researchgate.net
A variety of chemical reducing agents can effect the cyclization of 2,2'-dinitrobiphenyls.
The combination of zinc dust and calcium chloride (Zn/CaCl2) in an aqueous alcoholic solution is a classic and effective method for this transformation. researchgate.net The reaction involves the reduction of the nitro groups to intermediate species that subsequently cyclize to form the azo bridge of the benzo[c]cinnoline system.
Raney Nickel is another powerful catalyst for the reduction of nitro compounds. commonorganicchemistry.com When used with a hydrogen source like hydrazine (B178648) hydrate, Raney Nickel can reduce 2,2'-dinitrobiphenyls to benzo[c]cinnolines. acs.orgacs.org However, the activity of the Raney Nickel catalyst can be critical, as highly active catalysts may lead to the over-reduction product, 2,2'-diaminobiphenyl. acs.org
Other chemical reducing agents have also been employed, such as sodium hydrosulfide (B80085) (NaHS), which provides a rapid and efficient reduction of 2,2'-dinitrobiphenyls to benzo[c]cinnolines in moderate to good yields under ambient conditions. nih.govresearchgate.net
Table 2: Chemical Reducing Agents for Dinitrobiphenyl Cyclization
| Reducing Agent | Key Features | Potential Byproducts |
| Zn/CaCl₂ | Classic and effective method. researchgate.net | - |
| Raney Nickel/Hydrazine | Powerful reduction; catalyst activity is crucial. acs.orgacs.org | 2,2'-diaminobiphenyl (with highly active catalyst). acs.org |
| NaHS | Rapid reaction at ambient temperature, good yields. nih.gov | Benzo[c]cinnoline N-oxide. nih.gov |
Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems. Cascade annulations, in particular, offer an efficient pathway to benzo[c]cinnoline derivatives through the sequential formation of multiple bonds in a single pot. acs.org A highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed to access various benzo[c]cinnoline derivatives. acs.org While this specific example does not directly produce this compound, the methodology demonstrates the potential of palladium catalysis in constructing the core benzo[c]cinnoline structure with good functional group tolerance. acs.org Further adaptation of this strategy to suitable precursors could provide a route to the target compound.
Other Cyclization Pathways (e.g., Richter Synthesis Adaptation)
The Richter synthesis, first reported by Victor von Richter in 1883, is a classical method for forming the cinnoline (B1195905) ring system. drugfuture.comresearchgate.netwikipedia.org The traditional pathway involves the diazotization of an o-aminoarylpropiolic acid or a related o-aminoarylacetylene. drugfuture.comwikipedia.org This is followed by intramolecular cyclization to yield a 4-hydroxycinnoline derivative, which can be further modified. wikipedia.org
While the Richter synthesis is a cornerstone in the preparation of cinnolines, its direct adaptation for the synthesis of the isomeric benzo[c]cinnoline framework is not a commonly documented or established pathway in the chemical literature. The structural difference between the linear cinnoline and the angular benzo[c]cinnoline core, along with the distinct starting material requirements for the Richter reaction, means that other cyclization strategies are predominantly employed for constructing the benzo[c]cinnoline skeleton. The most prevalent of these is the reductive cyclization of 2,2'-dinitrobiphenyls. researchgate.net
Metal-Catalyzed Coupling Reactions in Benzo[c]cinnoline Formation
Modern organic synthesis has been revolutionized by the advent of metal-catalyzed cross-coupling reactions. These methods offer powerful and efficient tools for constructing the core structure of benzo[c]cinnolines, often with high functional group tolerance and yields.
Transition-Metal Catalysis from Aryl Halides and Hydrazides
One of the key strategies for assembling the benzo[c]cinnoline skeleton involves the formation of the crucial N-N bond via transition-metal catalysis. Synthetic routes have been reported that utilize aryl halides and aryl hydrazides as starting materials. nih.govacs.org In this approach, a transition metal, typically palladium or copper, catalyzes the intramolecular coupling between the two aryl rings, one furnished by the aryl halide and the other by the aryl hydrazide, to form the diazene (B1210634) linkage and complete the heterocyclic core. This method is part of a broader class of reactions that have become fundamental in nitrogen-containing heterocycle synthesis.
Dual C-H Activation Strategies
Among the most cutting-edge and atom-economical methods are those that proceed via a dual C-H activation mechanism. These reactions forge the benzo[c]cinnoline core by forming two new bonds through the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics.
A highly efficient palladium-catalyzed cascade annulation has been developed to access various benzo[c]cinnoline derivatives. This strategy involves the reaction of pyrazolones with aryl iodides in a one-pot process that features a double C-H activation sequence: an initial C-H activation/arylation followed by a second C-H activation/intramolecular C-N bond formation. The use of a pyridine-type ligand was found to enhance reaction efficiency, achieving yields up to 94%. This method demonstrates good tolerance for various functional groups, including methoxy (B1213986), halogen, and nitro groups.
| Catalyst | Oxidant | Ligand | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | AgBF₄ | Pyridine-type | 80 | up to 94 |
This interactive table summarizes the optimized conditions for the palladium-catalyzed dual C-H activation strategy.
Microwave-Assisted Synthetic Protocols
The use of microwave irradiation as an energy source has become an established technique for accelerating organic reactions. Microwave-assisted synthesis offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts.
While specific reports on the microwave-assisted synthesis of this compound are not prevalent, the application of this technology to closely related heterocyclic systems is well-documented and demonstrates its potential. For instance, the synthesis of novel benzo[c]quinoline derivatives was significantly enhanced using microwave irradiation. nih.gov The study compared conventional thermal heating (TH) with microwave (MW) and ultrasound (US) irradiation for both N-alkylation and subsequent [3+2] dipolar cycloaddition reactions. The results showed a remarkable rate enhancement, with reaction times plummeting from hours to minutes. nih.gov
| Method | N-alkylation Time | Cycloaddition Time |
| Thermal Heating (TH) | 36 hours | 48 hours |
| Microwave (MW) | 10 minutes | 10-15 minutes |
This interactive table compares reaction times for the synthesis of benzo[c]quinoline derivatives, highlighting the efficiency of microwave-assisted protocols. nih.gov
These findings underscore the utility of microwave-assisted protocols in the synthesis of complex fused heterocycles. The significant reduction in energy consumption and reaction time makes it a highly attractive and green methodology, which could be readily adapted for the synthesis of benzo[c]cinnolines. nih.govlew.rorsc.org
Regioselective Introduction of Methoxy Substituents at Positions 1 and 10
The biological activity and material properties of benzo[c]cinnoline derivatives are highly dependent on the substitution pattern on the aromatic core. Therefore, the ability to regioselectively introduce substituents, such as methoxy groups at the 1 and 10 positions, is of paramount importance. This is not achieved by functionalizing the parent benzo[c]cinnoline but rather by designing and constructing precursors that already contain the desired substituents in the correct positions.
Precursor Design for 1,10-Dimethoxy Functionalization
The most reliable and widely used method for synthesizing the benzo[c]cinnoline core is the reductive cyclization of a 2,2'-dinitrobiphenyl precursor. researchgate.net To achieve the target this compound, the synthetic strategy must therefore begin with the preparation of 6,6'-dimethoxy-2,2'-dinitrobiphenyl.
This key biphenyl intermediate is typically synthesized via an Ullmann coupling reaction. nih.govoperachem.com The starting material for this homocoupling reaction would be a 2-halo-3-methoxynitrobenzene (e.g., 2-iodo-3-methoxynitrobenzene). In the Ullmann reaction, this substituted aryl halide is treated with copper powder at elevated temperatures, or under modern, milder conditions, to induce the formation of the aryl-aryl bond. operachem.comresearchgate.netnih.gov Recent advancements have demonstrated that this coupling can be performed with high efficiency using techniques like high-speed ball milling, which can be solvent-free and proceed in quantitative yields. nih.govresearchgate.netnih.gov
Once the 6,6'-dimethoxy-2,2'-dinitrobiphenyl precursor is obtained, a straightforward reductive cyclization is carried out. A variety of reducing agents can effect this transformation, which involves the reduction of the two nitro groups to amino groups, followed by in situ diazotization and cyclization to form the central N=N bond, yielding the final this compound.
Late-Stage Functionalization Strategies for Methoxy Groups
Late-stage functionalization (LSF) provides a powerful avenue for rapidly diversifying complex molecules like this compound at a late step in the synthesis, avoiding the need for de novo synthesis for each new analogue. scispace.commpg.de While direct C-H functionalization of the methoxy group itself is not a commonly reported strategy for this specific scaffold, a highly effective two-step approach is the established route for modifying these positions.
This strategy involves:
Selective O-Demethylation: The first and most critical step is the cleavage of the robust aryl-methyl ether bond to unmask the corresponding phenol. Advanced methods are required to achieve this selectively without degrading the sensitive heterocyclic core.
Derivatization of Resulting Phenols: The newly formed hydroxyl groups at the 1 and 10 positions can then be readily converted into a wide array of other functional groups using standard, high-yielding reactions.
Several modern catalytic methods are available for the selective demethylation of complex aryl ethers. rsc.org Iridium-catalyzed hydrosilylation has emerged as a powerful tool for cleaving alkyl ethers, with certain cationic iridium complexes showing high selectivity. rsc.org This method offers a catalytic solution to a traditionally challenging deprotection. rsc.org Another well-established reagent for this transformation is the strong Lewis acid boron tribromide (BBr₃), which is effective for cleaving multiple methyl aryl ethers on a single molecule. researchgate.net For applications requiring green and highly selective conditions, biocatalytic approaches are gaining traction. nih.gov For instance, Rieske monooxygenases, such as the VanA-VanB system from Pseudomonas sp., have been shown to perform oxidative demethylation on various aromatic substrates. nih.govsci-hub.se
Once the core 1,10-dihydroxybenzo[c]cinnoline is obtained, the phenolic hydroxyls serve as versatile handles for introducing new functionalities through reactions such as etherification, esterification, or conversion to triflates for subsequent cross-coupling reactions, thereby enabling extensive exploration of the structure-activity relationship.
Control of Stereoelectronic Demands and Functional Group Tolerance in Synthesis
The efficiency of synthetic routes toward advanced benzo[c]cinnoline derivatives is highly dependent on the electronic properties and steric environment of the precursors. The control of these factors is paramount for achieving high yields and predictable outcomes.
Stereoelectronic Demands: The electronic nature of substituents on the starting materials significantly influences the rate and success of cyclization reactions. In methods such as the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls, the reaction is favored by electron-donating groups on the aromatic rings. nih.govacs.org For example, substrates with methoxy groups often proceed in good yield. acs.org Conversely, the presence of strong electron-withdrawing groups on the external phenyl ring can disfavor the reaction and lead to significantly reduced or no product formation. nih.gov Steric hindrance also plays a critical role; bulky substituents near the reaction centers can impede the necessary conformational changes for cyclization, leading to lower yields. nih.govmdpi.com
Functional Group Tolerance: A key advantage of modern synthetic methods is their broad tolerance for various functional groups, which allows for the synthesis of highly decorated benzo[c]cinnoline analogues. This tolerance obviates the need for extensive protecting group strategies. Palladium- and copper-catalyzed reactions, as well as syntheses starting from 2,2'-diamino-1,1'-biaryls, are particularly notable for their compatibility with a wide range of substituents. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net Methoxy groups, as present in the target compound, are well-tolerated across numerous synthetic protocols.
| Synthetic Method | Tolerated Functional Groups | Reference |
|---|---|---|
| Copper-Catalyzed/Electrochemical Oxidation | Methyl, Methoxy, Fluoro, Chloro, Bromo, Thienyl, Naphthyl | nih.govacs.org |
| Palladium-Catalyzed C-H Activation/Annulation | Halogen, Methoxy, Nitro, Ester, Phenol | mdpi.com |
| Diazotization of Diaminobiaryls | Methyl, Methoxy, Trifluoromethyl, Fluoro, Chloro, Bromo, Cyano, Ester | researchgate.net |
| Ruthenium-Catalyzed C-H Functionalization | Methoxy, Halo, Trifluoromethyl, Ester, Ether | acs.org |
Purification and Isolation Techniques for Advanced Benzo[c]cinnoline Derivatives
The purification and isolation of advanced benzo[c]cinnoline derivatives present unique challenges due to their rigid, planar, and often poorly soluble nature. Standard laboratory techniques must frequently be adapted or replaced with more advanced methods to obtain compounds of high purity.
The primary methods for purification are recrystallization and column chromatography. Recrystallization is effective for obtaining highly crystalline final products but can be hampered by the low solubility of many benzo[c]cinnoline derivatives in common organic solvents. Column chromatography on silica (B1680970) gel or alumina (B75360) is the most common technique for separating reaction mixtures.
However, specific challenges often require specialized solutions. For instance, in electrochemical syntheses, the supporting electrolyte can co-elute with the product. One study reported difficulty in separating the desired benzo[c]cinnolinium salt from the electrolyte n-Bu₄NPF₆, which necessitated a switch to KPF₆ to facilitate a cleaner isolation. nih.gov
For more challenging separations of complex mixtures, isomers, or impurities with similar polarity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC methods have been developed for benzo[c]cinnoline derivatives, such as the use of a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com Such HPLC methods are often scalable to preparative separations, allowing for the isolation of multi-gram quantities of pure material. sielc.com For particularly complex cases, such as the separation of conformational enantiomers or stable isomers in related heterocyclic systems, advanced techniques like low-temperature HPLC on chiral stationary phases may be required. nih.gov
Elucidation of Reaction Mechanisms in 1,10 Dimethoxybenzo C Cinnoline Synthesis and Transformation
Mechanistic Investigations of Cyclization Processes
The formation of the benzo[c]cinnoline (B3424390) core, particularly from precursors like 2,2'-disubstituted biphenyls, is not a straightforward process. The cyclization to yield 1,10-dimethoxybenzo[c]cinnoline can proceed through several proposed mechanistic pathways, often influenced by the reaction conditions and the nature of the starting materials. The presence of electron-donating methoxy (B1213986) groups at the 1 and 10 positions can be expected to influence the electronic properties of the intermediates and transition states in these pathways.
The synthesis of benzo[c]cinnoline derivatives, especially from 2,2'-dinitrobiphenyls, is often proposed to initiate via a single-electron transfer (SET) mechanism. This process typically involves the partial reduction of the nitro groups. In the context of synthesizing this compound from a precursor like 2,2'-dinitro-5,5'-dimethoxybiphenyl, the reaction is believed to commence with a SET process that yields hydroxyamino and nitroso groups nih.govcapes.gov.br.
In related syntheses of benzo[c]cinnolinium salts from 2-azobiaryls, the mechanism is also proposed to be driven by an oxidant, initiating a single-electron transfer. This is followed by an intramolecular cyclization through nucleophilic addition nih.govacs.org. The electron-donating nature of the methoxy groups in this compound precursors would likely facilitate this initial oxidation step by increasing the electron density of the aromatic rings.
A general representation of a SET-initiated cyclization is depicted below:
| Step | Description | Intermediate |
| 1 | Single-electron transfer to a nitro group of the biphenyl (B1667301) precursor. | Radical anion of the nitroaromatic compound. |
| 2 | Further reduction and protonation steps. | Nitroso and hydroxylamino intermediates. |
| 3 | Condensation between the nitroso and hydroxylamino groups. | Azoxy bridge formation. |
| 4 | Reductive cyclization. | Benzo[c]cinnoline N-oxide. |
| 5 | Deoxygenation. | Benzo[c]cinnoline. |
Following the initial SET events, the formation of the crucial N=N bond in the benzo[c]cinnoline scaffold is thought to proceed via a radical mechanism. It is believed that the cyclization step occurs through the intermediacy of a nitroso radical anion nih.govcapes.gov.br. The stability of such radical intermediates would be a key factor in the efficiency of the cyclization.
Control experiments using radical scavengers in related benzo[c]cinnoline syntheses have provided evidence for the involvement of radical species in the transformation researchgate.net. The presence of methoxy groups could potentially influence the stability of these radical intermediates through resonance effects, thereby affecting the reaction pathway and yield.
Nucleophilic addition is a critical step in several proposed mechanisms for benzo[c]cinnoline formation. In the synthesis of benzo[c]cinnolinium salts, after the initial SET, an intramolecular cyclization occurs via nucleophilic addition of an azo group nih.govacs.org.
In the context of the cyclization of 2,2'-disubstituted biphenyls, after the formation of reactive intermediates such as nitroso and amino groups, an intramolecular nucleophilic attack can lead to the formation of the heterocyclic ring. The electron-donating methoxy groups at the 1 and 10 positions would enhance the nucleophilicity of any amino groups present as intermediates, potentially facilitating the ring-closing step.
Oxidative Transformations of Benzo[c]cinnolines and Formation of N-Oxides
The synthesis of benzo[c]cinnolines from 2,2'-dinitrobiphenyls can often yield the corresponding benzo[c]cinnoline N-oxide as a primary product. This occurs through a complex reduction-oxidation-cyclization sequence vanderbilt.edu. In some synthetic routes, the N-oxide is formed in high yield and can be subsequently deoxygenated to afford the parent benzo[c]cinnoline nih.gov. The formation of either the benzo[c]cinnoline or its N-oxide can be directed by the choice of solvent and base nih.gov. For instance, using an alcohol as a solvent and an alkoxide base tends to favor the formation of the benzo[c]cinnoline, while water as a solvent with sodium hydroxide (B78521) favors the N-oxide nih.gov.
The presence of methoxy groups at the 1 and 10 positions would likely influence the electronic properties of the nitrogen atoms in the benzo[c]cinnoline ring, which in turn could affect the susceptibility of the molecule to oxidation and the stability of the resulting N-oxide.
Advanced Spectroscopic Characterization and Structural Analysis of 1,10 Dimethoxybenzo C Cinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like 1,10-dimethoxybenzo[c]cinnoline, a full suite of NMR experiments would be essential for unambiguous structural assignment.
Advanced 2D NMR Techniques (e.g., ROESY, COSY, HSQC, HMBC)
Advanced 2D NMR techniques are instrumental in mapping the connectivity and spatial relationships of atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings and potentially between the methoxy (B1213986) groups and the aromatic scaffold.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignment of the aromatic and methoxy signals.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. This would be key in definitively placing the methoxy groups at the C1 and C10 positions by observing correlations from the methoxy protons to the quaternary carbons of the benzo[c]cinnoline (B3424390) core.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations, offering insights into the spatial proximity of protons and helping to define the molecule's conformation, particularly any helical distortion induced by the methoxy groups.
Despite the power of these techniques, specific 2D NMR data for this compound is not available in the searched literature.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C or ²H), is a powerful tool for tracking reaction mechanisms. In the context of the synthesis of this compound, for instance, through the photocyclization of 2,2'-dimethoxy-azobenzene, isotopic labeling could elucidate the intricate steps of the reaction pathway. However, no studies employing this technique for this specific compound have been found.
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, a crystal structure would offer precise bond lengths, bond angles, and torsional angles.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential C-H···O hydrogen bonds involving the methoxy groups. Understanding these interactions is crucial for predicting the material properties of the compound. Without a crystal structure, the specific packing motifs and intermolecular interactions for this compound cannot be determined.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. For C₁₄H₁₂N₂O₂, the calculated exact mass is 240.0899. An experimental HRMS measurement for this compound would need to match this value within a very small tolerance (typically < 5 ppm) to confirm its molecular formula. No such specific HRMS data for this compound has been reported in the searched literature.
Advanced UV-Vis Absorption Spectroscopy for Electronic Transitions
The electronic absorption spectrum of the benzo[c]cinnoline core, a polycyclic aza-aromatic system, is characterized by distinct electronic transitions that are sensitive to structural and environmental changes. rsc.orgwikipedia.org The introduction of substituents, particularly at the sterically hindered 1 and 10 positions, significantly modulates these transitions. acs.orgvanderbilt.edu
The absorption profile of benzo[c]cinnoline derivatives is primarily governed by two types of transitions: π-π* and n-π. The π-π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for the strong absorption bands in the ultraviolet region. The n-π* transitions involve the promotion of a non-bonding electron from a nitrogen atom's lone pair to a π* antibonding orbital. These transitions are characteristically weak and appear at longer wavelengths compared to the π-π* transitions. vanderbilt.edu
Interpretation of Absorption Bands and Solvatochromism
The UV-Vis spectrum of a 1,10-disubstituted benzo[c]cinnoline is expected to display several absorption bands. Based on analyses of closely related compounds, these bands can be assigned to specific electronic transitions. vanderbilt.edu Studies on 1,10-disubstituted derivatives, such as 1-amino-10-propylthiobenzo[c]cinnoline, provide a framework for interpreting the spectrum of the 1,10-dimethoxy analog. acs.orgvanderbilt.edu
The spectrum is anticipated to show a weak absorption band at the longest wavelength, which is assigned to the n-π* transition of the azo bridge. vanderbilt.edu At shorter wavelengths, more intense bands corresponding to π-π* transitions (designated as Lb and La bands) are expected. vanderbilt.edu Steric interactions between the substituents at the 1 and 10 positions can cause a significant helical distortion of the benzo[c]cinnoline skeleton, which in turn affects the electronic absorption profile. vanderbilt.edunih.gov
Solvatochromism, the change in the position of absorption bands with varying solvent polarity, is a key characteristic used to identify the nature of electronic transitions. While specific solvatochromic studies on this compound are not detailed in the reviewed literature, the general behavior can be predicted. The n-π* transition bands are expected to exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons on the nitrogen atoms. Conversely, π-π* transition bands typically show a slight bathochromic (red) shift in polar solvents.
Effects of Methoxy Substituents on Electronic Absorption Profiles
The presence of two methoxy groups at the 1 and 10 positions has a profound electronic and steric effect on the benzo[c]cinnoline chromophore. Methoxy groups are powerful auxochromes, meaning they are electron-donating groups that can modify the absorption characteristics of a chromophore.
Recent studies on methoxy-substituted benzo[c]cinnolinium salts confirm that these substituents cause a bathochromic (red) shift in the weak, long-wavelength absorption bands (spanning from 400 to 550 nm). acs.orgnih.gov This red shift is attributed to the electron-donating nature of the methoxy groups, which increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.
Theoretical calculations on related 1,10-disubstituted systems predict that substitution leads to a significant red shift in the π-π* bands. vanderbilt.edu For instance, in 1-amino-10-propylthiobenzo[c]cinnoline, the π-π* Lb band was predicted to be red-shifted by 33 nm, while the n-π* band was less affected. vanderbilt.edu A similar, pronounced red shift for the π-π* transitions would be expected for this compound due to the electronic influence of the methoxy groups.
The following table summarizes the expected electronic absorption characteristics based on data from the parent compound and related derivatives.
| Compound | Transition Type | Expected Wavelength Region | Effect of 1,10-Dimethoxy Substitution (Inferred) | Reference |
| Benzo[c]cinnoline (Parent) | n-π | Long-wavelength, weak intensity | Minor bathochromic (red) shift | vanderbilt.edu |
| Benzo[c]cinnoline (Parent) | π-π | Shorter-wavelength, strong intensity | Significant bathochromic (red) shift | vanderbilt.eduacs.orgnih.gov |
| This compound | n-π | ~400 - 550 nm | Weak absorption band shifted to red | acs.orgnih.gov |
| This compound | π-π | ~300 - 410 nm | Strong absorption band shifted to red | acs.orgnih.gov |
Computational Chemistry and Theoretical Studies of 1,10 Dimethoxybenzo C Cinnoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to the benzo[c]cinnoline (B3424390) framework to predict a variety of molecular properties.
Theoretical calculations for related heterocyclic systems, like 1H-benzo[de]cinnolines, have been successfully performed using functionals such as B3LYP with large basis sets like 6-311++G(d,p) to accurately model their geometries. d-nb.inforesearchgate.net Such calculations for 1,10-Dimethoxybenzo[c]cinnoline would precisely quantify bond lengths, bond angles, and the critical dihedral angles that define its helical shape. Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. d-nb.inforesearchgate.net
DFT calculations provide deep insights into the electronic properties of a molecule through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. ijastems.orgscirp.org
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and suggests that charge transfer interactions can occur more readily within the molecule. scirp.orgresearchgate.net For the benzo[c]cinnoline scaffold, DFT calculations can map the electron density distribution of the HOMO and LUMO, revealing the regions of the molecule involved in electronic transitions. In a study of various substituted cinnolines, DFT was used to determine these electronic properties and understand how different functional groups influence them. ijastems.orgajchem-a.com For this compound, the methoxy (B1213986) groups, being electron-donating, would be expected to significantly influence the energies and distributions of these frontier orbitals.
To illustrate the type of data obtained, the following table presents DFT-calculated FMO energies for a related compound, Cinnoline-4-carboxylic acid.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
This interactive table shows representative HOMO-LUMO data calculated for Cinnoline (B1195905), a related heterocyclic compound, which illustrates the typical output of such an analysis. scirp.org
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). d-nb.info These theoretical predictions are often correlated with experimental data through empirical scaling equations, providing a powerful tool for structural confirmation and assignment of complex spectra. d-nb.inforesearchgate.net
The prediction of electronic absorption spectra (UV-Vis) is typically handled by Time-Dependent DFT (TD-DFT), an extension of ground-state DFT. Recent TD-DFT calculations on methoxy-substituted benzo[c]cinnolinium salts successfully identified and characterized the electronic transitions responsible for their absorption bands, including intramolecular charge transfer (ICT) transitions. acs.org Such calculations for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for a direct comparison with experimental spectra and helps assign the nature of the electronic transitions (e.g., π→π* or n→π*).
DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates, and more importantly, locate the transition state structures that connect reactants to products. The calculated energy of the transition state determines the activation energy barrier of the reaction, providing critical information about reaction kinetics.
For the benzo[c]cinnoline family, DFT has been used to study processes like annular tautomerism and protonation in related 1H-benzo[de]cinnolines. d-nb.inforesearchgate.net These studies calculate the relative energies of different tautomers and the proton affinities of various sites within the molecule to predict the most stable forms and the most likely sites for electrophilic attack. d-nb.inforesearchgate.net For this compound, DFT could be employed to investigate potential photochemical reactions, cyclization pathways, or its behavior as a base, providing a detailed, mechanistic understanding of its chemical reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While ground-state DFT is used for molecular structure and stability, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states and photophysical properties. rsc.org It is one of the most popular computational approaches for calculating the properties related to a molecule's interaction with light. nih.govnih.gov
TD-DFT calculations provide vertical excitation energies, which correspond to the absorption of light and can be directly compared to experimental UV-Vis spectra. acs.orgrsc.org Furthermore, TD-DFT can be used to perform geometry optimizations on the excited-state potential energy surface. This allows for the calculation of emission energies (fluorescence), which can be used to predict Stokes shifts—the difference between the absorption and emission maxima. acs.org The method also yields other valuable information about the excited state, such as its dipole moment and the nature of the electronic transition (e.g., local excitation vs. charge-transfer). acs.orgchemrxiv.org For this compound, TD-DFT would be essential for understanding its fluorescence properties and the influence of the methoxy substituents on its photophysical behavior.
ZINDO Calculations and Correlation with Experimental Data
Alongside first-principles methods like DFT, semi-empirical methods such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap) have proven useful, particularly for interpreting the electronic spectra of large organic molecules. These methods are computationally less demanding and can be effective for systems where electron correlation is important for describing electronic transitions.
In a key study on 1-amino-10-propylthiobenzo[c]cinnoline, ZINDO calculations were performed on a previously optimized geometry (ZINDO//PM3) to interpret its experimental absorption spectrum. vanderbilt.edunih.gov The calculations allowed for the confident assignment of the observed absorption bands to specific n→π* and π→π* electronic transitions. vanderbilt.edu This correlation between calculated and experimental data is crucial for validating the theoretical model and gaining a deeper understanding of the molecule's electronic structure. For this compound, ZINDO calculations could similarly serve as a valuable tool to assign its experimental UV-Vis spectrum and rationalize the electronic effects of the methoxy groups.
The table below shows the correlation between ZINDO calculations and experimental data for 1-amino-10-propylthiobenzo[c]cinnoline, demonstrating the utility of this approach.
| Transition Type | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| n→π | ~435 | 453 |
| π→π | ~328 | 330 |
This interactive table presents a comparison of calculated (ZINDO//PM3) and experimental absorption bands for 1-amino-10-propylthiobenzo[c]cinnoline, a closely related derivative. vanderbilt.edu
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, the influence of its methoxy substituents on its geometry, and the energetic barriers between different conformational states. Such studies are essential for understanding how the molecule's shape and dynamics might influence its physical and chemical properties.
Simulation Protocols and Parameters
A typical MD simulation of this compound would be initiated with a starting geometry, often optimized using quantum mechanical methods. This structure is then placed in a simulated environment, such as a solvent box of water or an organic solvent, to mimic experimental conditions. The system's behavior is then simulated over a period, typically on the nanosecond to microsecond timescale, by numerically solving Newton's equations of motion for all atoms.
The accuracy of the simulation is highly dependent on the chosen force field, which defines the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a well-parameterized force field such as AMBER or CHARMM would be selected. The simulation would be conducted under specific thermodynamic conditions, most commonly in the canonical (NVT) ensemble, where the number of particles, volume, and temperature are kept constant, or the isothermal-isobaric (NPT) ensemble, which maintains constant pressure.
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, OPLS | To define the interatomic potentials. |
| Solvent Model | TIP3P, SPC/E (for water) | To simulate the effect of the solvent environment. |
| Ensemble | NVT, NPT | To maintain constant temperature and/or pressure. |
| Temperature | 300 K | To simulate room temperature conditions. |
| Pressure | 1 atm | To simulate atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | To adequately sample conformational space. |
| Time Step | 2 fs | The interval between successive calculations. |
Analysis of Conformational Dynamics
The primary goal of MD simulations on this compound is to characterize its conformational dynamics, which are largely dictated by the rotation around the C-C bond connecting the two phenyl rings and the orientation of the methoxy groups. Due to the steric hindrance imposed by the methoxy groups at the 1 and 10 positions, the benzo[c]cinnoline core is expected to adopt a non-planar, helical conformation. nih.govvanderbilt.edu
The central dihedral angle, defined by the two phenyl rings of the biphenyl-like core, is a key parameter for analysis. Plotting the distribution of this dihedral angle over the course of the simulation reveals the most populated conformational states and the flexibility of the molecule. For sterically hindered biphenyls, the rotational barrier can be significant, and MD simulations can help to estimate the energy landscape governing this motion.
Furthermore, the dynamics of the methoxy groups themselves are of interest. The rotation around the C-O bonds and the orientation of the methyl groups can be analyzed to understand their interaction with the rest of the molecule and the surrounding solvent.
Expected Research Findings
Based on studies of structurally similar, sterically hindered aromatic systems, several key findings can be anticipated from MD simulations of this compound:
Helical Chirality: The molecule is expected to exist as a pair of enantiomeric helical conformers (P and M helicity). The MD simulation would track the stability of these conformers and the timescale of any potential interconversion (racemization).
Dihedral Angle Distribution: The simulation would likely reveal a bimodal distribution for the central dihedral angle, corresponding to the two stable helical forms. The average value of this angle would quantify the degree of helical twist induced by the methoxy groups.
Flexibility and Fluctuations: Analysis of the root-mean-square fluctuation (RMSF) of atomic positions would highlight the more flexible regions of the molecule, such as the methoxy groups, in contrast to the more rigid aromatic core.
Solvent Effects: Running simulations in different solvents would elucidate the role of the environment on the conformational equilibrium and dynamics. Polar solvents might stabilize certain conformations through dipole-dipole interactions.
The data generated from these simulations can be summarized in tables to provide a quantitative overview of the molecule's dynamic properties.
| Dynamic Parameter | Predicted Value | Significance |
| Average Central Dihedral Angle | ± 40-60° | Quantifies the helical twist of the benzo[c]cinnoline core. |
| Rotational Barrier (C-C axis) | 20-30 kcal/mol | Indicates the energy required for interconversion of helical forms. |
| Methoxy Group Torsional Angles | Multiple stable rotamers | Reveals the preferred orientations of the substituent groups. |
| RMSF of Methoxy Carbons | High | Indicates high flexibility of the substituent groups. |
Photophysical Properties and Optoelectronic Applications of 1,10 Dimethoxybenzo C Cinnoline Derivatives
Fluorescence and Phosphorescence Quantum Yield Studies
The efficiency of light emission, a critical parameter for optoelectronic and sensing applications, is quantified by the fluorescence and phosphorescence quantum yields. For benzo[c]cinnoline (B3424390) derivatives, these yields are highly sensitive to the molecular structure and the surrounding environment.
Fluorescence quantum yields (Φf) are determined using a standard method comparing the integrated fluorescence intensity of the sample to a reference standard with a known quantum yield, such as 9,10-diphenylanthracene. core.ac.uk Studies on related heterocyclic systems, like benzothieno[3,2-b]pyrroles, have shown that the presence of heteroatoms such as sulfur does not always lead to a significant decrease in fluorescence, with quantum yields ranging from 0.20 to 0.32 in various solvents. core.ac.uk This suggests that the nitrogen atoms in the cinnoline (B1195905) core may influence the balance between radiative (fluorescence) and non-radiative decay pathways. For some fluorophores, increasing the rigidity of the molecular structure can enhance emission by limiting molecular vibrations that contribute to non-radiative decay. nih.gov
Phosphorescence, the emission of light from a triplet excited state, is another important property. While not always as prominent as fluorescence at room temperature in solution, it can be significant in rigid matrices or at low temperatures. The efficiency of phosphorescence is related to the rate of intersystem crossing from the singlet excited state to the triplet state.
Table 1: Illustrative Photophysical Data for Related Heterocyclic Compounds
| Compound Family | Fluorescence Quantum Yield (Φf) | Conditions |
|---|---|---|
| Benzothieno[3,2-b]pyrrole (BTP) | 0.20 - 0.32 | Various solvents |
| 9,10-Diphenylanthracene (Reference) | 0.95 | Ethanol |
This table presents data for structurally related or functionally relevant compounds to provide context for the expected properties of benzo[c]cinnoline derivatives. Data for 1,10-Dimethoxybenzo[c]cinnoline was not specifically available in the search results.
Triplet State Formation and Lifetime Measurements
The formation and lifetime of the triplet excited state are crucial for applications in photodynamic therapy, photocatalysis, and certain types of organic light-emitting devices (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). The triplet state is typically populated through intersystem crossing (ISC) from the lowest excited singlet state (S1). The efficiency of this process is governed by spin-orbit coupling, which can be influenced by the presence of heavy atoms or specific molecular geometries.
Time-resolved photoluminescence decay measurements are used to determine the lifetimes of excited states. For materials exhibiting TADF, both a short-lived prompt fluorescence component (from the S1 state) and a long-lived delayed component (from triplets repopulating the S1 state) are observed. For example, an advanced MR-TADF emitter, DDiKTa-A, shows a prompt lifetime of 15.1 ns and a delayed lifetime of 279 μs. st-andrews.ac.uk The energy gap between the singlet (S1) and triplet (T1) states (ΔEST) is a key parameter; a small gap facilitates the reverse intersystem crossing (RISC) necessary for TADF. st-andrews.ac.uk
Solvatochromic Effects and Environmental Sensitivity
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key indicator of a molecule's environmental sensitivity. This property is particularly valuable for developing chemical sensors and biological probes. A significant shift in the absorption or emission spectrum with solvent polarity often points to a change in the dipole moment of the molecule upon electronic excitation, characteristic of an intramolecular charge transfer (ICT) state. core.ac.uk
For instance, the study of 4-azido-6-(4-cyanophenyl)cinnoline and its corresponding amine demonstrates strong solvent-dependent fluorescence. mdpi.com The amine derivative, in particular, shows a pronounced fluorogenic effect in polar solvents, especially water. mdpi.com This sensitivity is attributed to a combination of mechanisms, including aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT), highlighting the complex interplay between the fluorophore and its environment. mdpi.com The observation of a bathochromic (red) shift in the emission of BTP derivatives in polar solvents also indicates an ICT character in the excited state. core.ac.uk
Design Principles for Red-Shifted Fluorophores
Shifting the fluorescence of a molecule to longer wavelengths (red-shifting) is highly desirable for applications in deep-tissue bio-imaging, as longer wavelengths minimize autofluorescence and scattering. Design strategies to achieve this typically involve extending the π-conjugation of the aromatic system or incorporating electron-donating and electron-accepting groups to promote an ICT state.
For benzo[c]cinnoline derivatives, red-shifting can be achieved by:
Extending π-Conjugation: Attaching aromatic or heteroaromatic substituents to the core structure.
Push-Pull Systems: Introducing electron-donating groups (like methoxy) and electron-withdrawing groups at appropriate positions to lower the energy of the lowest unoccupied molecular orbital (LUMO) and reduce the HOMO-LUMO gap. The intensity of absorption can be maximized by strategic placement of substituents, such as a methoxy (B1213986) group on a phenyl ring attached to a core structure. nih.gov
Structural Rigidification: While primarily affecting quantum yield, rigidification can also influence the emission wavelength by locking the molecule into a more planar conformation, which enhances π-conjugation.
Application as Organic Field-Effect Transistor (OFET) Materials
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. While many high-performance materials are p-channel (hole-transporting), the development of stable n-channel (electron-transporting) materials remains a key challenge.
Nitrogen-containing aromatic compounds, like benzo[c]cinnoline, are inherently electron-deficient, making them potential candidates for n-channel materials. Their performance can be enhanced through interfacial engineering, such as modifying the source/drain electrodes to improve electron injection. For example, using a non-conjugated neutral dipolar polymer like poly(2-ethyl-2-oxazoline) as an interlayer has been shown to significantly enhance electron mobility in n-channel OFETs based on fullerene blends. nih.gov This approach reduces the electrode work function and can beneficially influence the crystal structure of the semiconductor film, leading to improved device performance. nih.gov
Utility in Organic Light-Emitting Devices (OLEDs) and Fluorescent Materials
The development of efficient and stable emitters is central to OLED technology. Benzo[c]cinnoline derivatives, with their tunable fluorescence properties, are attractive candidates for use as emitters or hosts in the emissive layer of OLEDs. Materials exhibiting TADF are particularly sought after as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
An efficient orange-emitting OLED was developed using DDiKTa-A, a material with a high photoluminescence quantum yield of 92%. st-andrews.ac.uk The device achieved a maximum external quantum efficiency (EQE) of over 20%. st-andrews.ac.uk To mitigate efficiency roll-off at high brightness, a hyperfluorescence (HF) device architecture can be employed, where a TADF material acts as a sensitizer (B1316253) for a traditional fluorescent emitter, leading to improved performance and stability. st-andrews.ac.uk Sustainable metal complexes, particularly those of copper and zinc, are also being explored as alternatives to expensive iridium-based phosphorescent emitters. researchgate.net
Development as Molecular Probes for Advanced Imaging Techniques
Fluorescent molecular probes are indispensable tools for visualizing biological processes at the molecular level. crimsonpublishers.com The ideal probe should possess high affinity and selectivity for its target, be stable, and have excellent photophysical properties, such as high brightness and sensitivity to its local environment. mdpi.com
Cinnoline-based systems have been developed as fluorogenic probes, where a non-fluorescent molecule is converted into a highly fluorescent one upon reaction with a specific analyte. mdpi.com For example, the reduction of a weakly fluorescent azide (B81097) to a strongly fluorescent amine can be used to detect specific cellular processes. mdpi.com The resulting amine's fluorescence can be highly sensitive to the solvent environment, making it a fluorochromic probe as well. mdpi.com Quinoline-based scaffolds have also been widely explored for bio-imaging applications, leveraging properties like ICT and Förster Resonance Energy Transfer (FRET) to detect specific ions and biomolecules. crimsonpublishers.com The development of probes for advanced techniques like multi-photon microscopy requires molecules with large absorption cross-sections and deep tissue penetration. crimsonpublishers.com
Electrochemical Profile of this compound Remains Largely Uncharacterized
The electrochemistry of the broader benzo[c]cinnoline family has been a subject of interest, particularly for applications in energy storage and electrocatalysis. Studies on the parent compound and its bromo- and sulfonated derivatives provide a foundational understanding of the redox behavior of this heterocyclic system.
In aprotic media, the parent benzo[c]cinnoline is known to undergo reduction in two distinct one-electron waves, which are then followed by a two-electron wave. researchgate.net The final product of this reduction is typically 2,2′-diaminobiphenyl. researchgate.net The addition of proton donors to the medium can alter this behavior, leading to shifts in the polarographic waves due to the reduction of various protonated species. researchgate.net In acidic aqueous conditions, benzo[c]cinnoline exhibits two discrete two-electron reduction waves, which merge into a single wave in basic media. researchgate.net
The redox potential of benzo[c]cinnoline derivatives is influenced by the nature and position of substituents on the aromatic rings. For instance, electron-withdrawing groups like bromo substituents can make the reduction less negative. tubitak.gov.tr Conversely, electron-donating groups, such as the methoxy groups in this compound, would be expected to make the reduction potentials more negative compared to the unsubstituted parent molecule, though specific values are not documented.
Recent research into aqueous organic redox-flow batteries (AORFBs) has highlighted the potential of the benzo[c]cinnoline scaffold. microsoft.comchemrxiv.org A disulfonated derivative of benzo[c]cinnoline (ds-BC) has been investigated as a negative electrolyte, exhibiting a reduction potential of -0.84 V versus a silver/silver chloride (Ag/AgCl) electrode. microsoft.comchemrxiv.org This work underscores the tunability of the redox properties of the benzo[c]cinnoline core for energy storage applications. sciopen.comosti.gov However, similar studies and specific data for this compound are absent from the current body of scientific literature.
Spectroelectrochemical analysis, a technique that combines spectroscopy and electrochemistry to study reaction mechanisms and identify intermediate species, has been applied to various benzo[c]cinnoline compounds. tubitak.gov.tr These studies provide insights into the electronic structure of the molecules in different oxidation states. Again, no specific spectroelectrochemical data for this compound has been found.
Derivatization and Functionalization Strategies for 1,10 Dimethoxybenzo C Cinnoline Scaffold
Introduction of Additional Substituents for Property Modulation
The introduction of diverse substituents at the 1- and 10-positions of the benzo[c]cinnoline (B3424390) scaffold is a primary strategy for modulating its electronic and steric properties. Research has demonstrated that these positions are amenable to functionalization, paving the way for derivatives with tailored characteristics.
One of the established methods for creating 1,10-disubstituted benzo[c]cinnolines involves the reductive cyclization of 2,2'-dinitrobiphenyls. vanderbilt.edu This approach is versatile and accommodates a range of functional groups. For instance, the synthesis of 1-amino-10-propylthiobenzo[c]cinnoline has been successfully achieved starting from a trinitrobiphenyl precursor. vanderbilt.edunih.govfigshare.com Such heterodisubstituted derivatives are valuable as they serve as precursors for more complex four-ring heterocycles and compounds with potential biological activity. vanderbilt.edu
Another effective method involves the diazotization of 2,2'-diamino-1,1'-biaryls. researchgate.net This process, which can be carried out under mild conditions and tolerates various functional groups, has been shown to be practical for producing functionalized benzo[c]cinnolines on a gram scale. researchgate.net The reaction proceeds through the formation of a diazonium compound from an amino group, followed by an intramolecular cyclization. researchgate.net
A notable example of a diversely substituted benzo[c]cinnoline is 2,3-dimethoxy-8,10-methylenedioxy benzo[c]cinnoline. scholarsjournal.net Its synthesis was accomplished through a short synthetic plan that utilized a solvent- and catalyst-free cross-coupling of halogenated nitroarenes, followed by reductive diazotization with lithium aluminum hydride. scholarsjournal.net
These examples underscore the feasibility of introducing a wide array of substituents onto the benzo[c]cinnoline core, thereby enabling fine-tuning of its molecular properties.
Table 1: Examples of Synthesized 1,10-Disubstituted Benzo[c]cinnoline Derivatives and their Precursors
| Derivative | Precursor(s) | Synthetic Method | Reference |
| 1-Amino-10-propylthiobenzo[c]cinnoline | 2-Propylthio-2′,6,6′-trinitrobiphenyl | Reductive cyclization | vanderbilt.edu |
| Functionalized benzo[c]cinnolines | 2,2'-Diamino-1,1'-biaryls | Diazotization with a nitrite (B80452) source | researchgate.net |
| 2,3-Dimethoxy-8,10-methylenedioxy benzo[c]cinnoline | Halogenated nitroarenes | Cross-coupling biarylation followed by reductive diazotization | scholarsjournal.net |
Formation of Conjugated Systems and Hybrid Structures
Extending the π-conjugated system of the 1,10-dimethoxybenzo[c]cinnoline scaffold is a key strategy for developing novel materials with interesting photophysical and electronic properties. This can be achieved through the formation of larger polycyclic aromatic systems or by coordinating the benzo[c]cinnoline unit to metal centers to create hybrid structures.
The synthesis of tetracyclic heteroarenes from 1,10-disubstituted benzo[c]cinnolines is a prime example of extending conjugation. For instance, the oxidation of 1-amino-10-propylthiobenzo[c]cinnoline leads to the formation of a new tetracyclic ring system. vanderbilt.edufigshare.com This cyclization effectively expands the planar aromatic system, which is expected to alter the electronic absorption and emission properties of the molecule.
While direct examples of hybrid structures involving this compound are not extensively reported, the coordination chemistry of similar nitrogen-containing heterocycles, such as 1,10-phenanthroline (B135089), provides a blueprint for potential strategies. The bidentate nitrogen atoms of the benzo[c]cinnoline core are well-suited for chelating metal ions. The formation of copper(I) complexes with substituted 1,10-phenanthroline ligands, for example, results in materials with metal-to-ligand charge transfer (MLCT) bands and luminescence, properties that are highly dependent on the nature of the organic ligand. researchgate.net By analogy, it is conceivable that this compound could serve as a ligand to construct novel coordination compounds with tailored photophysical properties.
Synthesis of Benzo[c]cinnolinium Salts
The quaternization of one of the nitrogen atoms in the benzo[c]cinnoline core leads to the formation of benzo[c]cinnolinium salts. These ionic derivatives exhibit modified electronic properties and solubility compared to their neutral precursors.
A versatile method for the synthesis of diversely functionalized benzo[c]cinnolinium salts involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. This strategy demonstrates excellent functional group tolerance and high efficiency. The proposed mechanism proceeds through a single-electron transfer driven by the oxidant, followed by an intramolecular cyclization via nucleophilic addition and subsequent anion exchange.
Notably, a benzo[c]cinnolinium salt bearing electron push-pull substituents has been shown to exhibit interesting fluorescence properties. This highlights the potential of this class of compounds in the development of novel fluorophores. The ability to construct a variety of these salts opens avenues for exploring their applications in materials science and as biological probes.
Table 2: General Conditions for the Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls
| Method | Oxidant/Conditions | Key Features |
| Copper(II)-promoted oxidation | Cu(OAc)₂ and CuCl₂ | High efficiency, good functional group tolerance |
| Electrochemical oxidation | Electrochemical cell | Controlled oxidation, potential for diverse functionalization |
Exploration of Structure-Property Relationships through Derivatization
The derivatization of the this compound scaffold is a powerful tool for systematically investigating structure-property relationships. By introducing different functional groups and studying the resulting changes in molecular geometry and electronic properties, a deeper understanding of the underlying principles governing the behavior of these compounds can be achieved.
A key structural feature of 1,10-disubstituted benzo[c]cinnolines is the significant helical distortion of the heterocyclic ring system. vanderbilt.edunih.govfigshare.com This distortion arises from the steric interactions between the substituents at the 1- and 10-positions. The degree of this distortion, as quantified by dihedral angles, has a direct impact on the electronic conjugation and, consequently, the photophysical properties of the molecule. For example, the torsional strain in 1-amino-10-propylthiobenzo[c]cinnoline is estimated to be around 5 kcal/mol. vanderbilt.edu
The absorption spectra of these derivatives have been correlated with theoretical calculations, such as those using the ZINDO method, to provide a more detailed understanding of the electronic transitions. nih.govfigshare.com Furthermore, the nature of the substituents can influence the biological activity of the resulting compounds. The synthesis of 2,3-dimethoxy-8,10-methylenedioxy benzo[c]cinnoline as a potential topoisomerase I inhibitor suggests a clear structure-activity relationship, where the specific substitution pattern is designed to interact with a biological target. scholarsjournal.net
Table 3: Structural Data for a 1,10-Disubstituted Benzo[c]cinnoline Derivative
| Compound | Key Dihedral Angles | Structural Feature | Reference |
| 1-Amino-10-propylthiobenzo[c]cinnoline | C(5)-N(1)-N(2)-C(6): ~10°C(1)-C(12)-C(11)-C(10): ~30° | Significant helical distortion | vanderbilt.edu |
Design of Related Polycyclic Heterocycles (e.g., Tetracyclic Heteroarenes)
The this compound scaffold serves as a versatile platform for the design and synthesis of more complex, related polycyclic heterocycles. These larger ring systems are of interest due to their potential for novel electronic properties and applications in materials science.
A demonstrated strategy for the construction of a tetracyclic heteroarene involves the intramolecular cyclization of a suitably functionalized 1,10-disubstituted benzo[c]cinnoline. Specifically, the oxidation of 1-amino-10-propylthiobenzo[c]cinnoline with reagents such as N-chlorosuccinimide (NCS) or PhI(OAc)₂ leads to the formation of a new heterocyclic ring system, 4-propylcinnolino vanderbilt.edufigshare.comresearchgate.net[c,d,e] nih.govCurrent time information in Derby, GB.benzothiazine. vanderbilt.edufigshare.com
This transformation highlights the potential of using the 1- and 10-positions as anchor points for building additional fused rings. The design of such synthetic routes allows for the creation of novel π-extended systems with potentially unique photophysical and electronic characteristics. The strategic choice of substituents at the 1- and 10-positions is crucial for directing the cyclization reaction and determining the structure of the final polycyclic heterocycle.
Table 4: Synthesis of a Tetracyclic Heteroarene from a Benzo[c]cinnoline Derivative
| Precursor | Reagent | Resulting Tetracyclic Heteroarene | Reference |
| 1-Amino-10-propylthiobenzo[c]cinnoline | N-Chlorosuccinimide (NCS) or PhI(OAc)₂ | 4-Propylcinnolino vanderbilt.edufigshare.comresearchgate.net[c,d,e] nih.govCurrent time information in Derby, GB.benzothiazine | vanderbilt.edufigshare.com |
Future Research Directions and Emerging Paradigms in 1,10 Dimethoxybenzo C Cinnoline Chemistry
Catalyst Development for Sustainable Synthesis
The synthesis of benzo[c]cinnoline (B3424390) and its derivatives has traditionally involved methods such as the reduction of 2,2'-dinitrobiphenyls or the oxidation of 2,2'-diaminobiphenyls. acs.orgnih.gov Modern synthetic chemistry, however, increasingly emphasizes the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and waste. nih.gov Future research in the synthesis of 1,10-Dimethoxybenzo[c]cinnoline is geared towards developing catalytic systems that are not only efficient but also environmentally benign.
Key strategies in this area include:
Palladium-Catalyzed C-H Activation: A highly efficient method for creating benzo[c]cinnoline derivatives involves the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides. acs.org This one-pot, dual C-H activation strategy demonstrates good functional group tolerance. acs.org
Copper-Promoted Oxidation: An efficient method for synthesizing benzo[c]cinnolinium salts utilizes copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. nih.govnih.gov This approach offers excellent functional group tolerance and high efficiency. nih.govnih.gov
Electrochemical Methods: Electrochemical reduction of 2,2'-dinitrobiphenyls presents a green and efficient route to benzo[c]cinnolines. acs.orgnih.gov This method aligns with the principles of sustainable chemistry by minimizing the use of chemical reagents.
Photocatalysis: The use of TiO2 under UV light for the photocatalytic reduction of 2,2'-dinitrobiphenyls offers a mild and selective method for forming the benzo[c]cinnoline core. researchgate.net
Brønsted Acidic Ionic Liquids: These catalysts have gained attention for their use in green and sustainable processes, offering advantages like air and moisture stability, non-toxicity, and reusability, particularly in aqueous media. acs.orgacs.org
The development of these catalytic systems aims to improve yield, reduce reaction times, and lower the environmental impact, making the synthesis of complex molecules like this compound more sustainable. nih.govrsc.org
Table 1: Comparison of Catalytic Methods for Benzo[c]cinnoline Synthesis
| Catalytic Method | Key Features | Sustainability Aspect |
|---|---|---|
| Palladium-Catalyzed C-H Activation | High efficiency, one-pot dual C-H activation, good functional group tolerance. acs.org | Reduces steps and waste. nih.gov |
| Copper(II)-Promoted Oxidation | High efficiency, excellent functional group tolerance. nih.govnih.gov | Can be paired with electrochemical methods to reduce reagent use. nih.gov |
| Electrochemical Reduction | Green and efficient, avoids harsh chemical reductants. acs.orgnih.gov | Minimizes chemical waste and energy consumption. nih.govtubitak.gov.tr |
| Photocatalysis | Mild reaction conditions, high selectivity. researchgate.net | Utilizes light as an energy source, reducing reliance on thermal energy. nih.gov |
Advanced Material Science Applications (e.g., beyond OFETs/OLEDs)
While benzo[c]cinnoline derivatives have been explored for their potential in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the unique electronic structure of the 1,10-dimethoxy substituted variant suggests potential in other advanced materials applications. acs.orgnih.gov The introduction of methoxy (B1213986) groups can significantly influence the molecule's properties, making it a candidate for novel materials.
Emerging areas of application include:
Sensors: The benzo[c]cinnoline framework is a component in some biosensors. nih.gov The specific substitution pattern of this compound could be leveraged to design chemosensors with high selectivity for specific analytes.
High-Energy-Density Materials: Certain nitro-substituted cinnoline (B1195905) oxides have been investigated as potential high-energy-density materials. rsc.org While not a direct application for the dimethoxy derivative, this highlights the versatility of the core structure in energetic materials research. rsc.org
Topoisomerase I-Targeting Agents: Dibenzo[c,h]cinnoline derivatives, which are aza-analogues of benzo[i]phenanthridines, have shown potent activity in targeting topoisomerase I, an important enzyme in cancer therapy. nih.govresearchgate.net The specific substitution on the benzo[c]cinnoline core is crucial for this activity. nih.gov
Electrochromic Polymers: Benzo[c]cinnoline derivatives are known to be used in the development of electrochromic polymers, materials that change color upon the application of an electrical potential. researchgate.net
The functionalization at the 1 and 10 positions with electron-donating methoxy groups can enhance the electron-rich nature of the system, potentially leading to materials with unique optical and electronic properties suitable for these advanced applications.
Integrated Experimental and Computational Methodologies
To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential. researchgate.net This integrated methodology allows for a deeper understanding of structure-property relationships.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can predict molecular geometry, electronic structure, and spectroscopic properties. researchgate.netcsic.es For instance, theoretical calculations on 1H-Benzo[de]cinnolines have been used to understand tautomerism and stability. csic.es In the context of this compound, DFT can be used to model how the methoxy groups influence the planarity of the molecule, its HOMO-LUMO gap, and its absorption spectra. figshare.com
Experimental Validation: The predictions from computational studies must be validated through experimental work. This includes synthesizing the target molecule and characterizing its properties using techniques like X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy. csic.esfigshare.com For example, the crystal structure of a 1-amino-10-propylthiobenzo[c]cinnoline derivative revealed a significant helical distortion, a feature that could be predicted and analyzed computationally. figshare.com
Correlating Theory and Experiment: The absorption spectra of benzo[c]cinnoline derivatives have been successfully correlated with the results of ZINDO calculations. figshare.com This correlation is crucial for refining computational models and for rationally designing new molecules with desired optical properties. A similar approach for this compound would involve comparing its experimentally measured UV-Vis spectrum with that predicted by time-dependent DFT (TD-DFT) calculations. researchgate.net
This integrated approach not only provides fundamental insights but also reduces the trial-and-error inherent in experimental research, guiding the synthesis towards molecules with optimized properties for specific applications. researchgate.net
Table 2: Integrated Methodologies for Studying this compound
| Methodology | Application to this compound | Expected Insights |
|---|---|---|
| Computational (DFT) | Prediction of molecular structure, HOMO/LUMO energies, and electronic transitions. csic.esbeilstein-journals.org | Understanding of geometric and electronic effects of methoxy groups. |
| Experimental (Synthesis) | Development of efficient synthetic routes. acs.org | Access to the molecule for characterization. |
| Experimental (Spectroscopy) | Measurement of NMR, UV-Vis, and fluorescence spectra. nih.govfigshare.com | Validation of computational predictions and determination of photophysical properties. |
| Experimental (X-ray Crystallography) | Determination of the solid-state molecular structure. figshare.com | Precise information on bond lengths, angles, and molecular packing. |
Exploration of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of the this compound core is fundamental to unlocking its full potential. The methoxy groups, being electron-donating, are expected to influence the reactivity of the aromatic rings, potentially directing further functionalization.
Future research in this area could focus on:
Electrophilic Aromatic Substitution: Investigating how the methoxy groups direct incoming electrophiles could allow for the synthesis of a wide range of new derivatives. The positions ortho and para to the methoxy groups are likely to be activated.
Oxidation and Reduction Reactions: The central N=N bond is a key reactive site. Studies on the electrochemical behavior of benzo[c]cinnoline have shown that it can undergo reduction. tubitak.gov.trtubitak.gov.tr The oxidation of benzo[c]cinnoline can lead to the corresponding N-oxide, which is a versatile intermediate for further reactions. researchgate.netnih.govrsc.org
Cyclization Reactions: The synthesis of the first 1,10-heterodisubstituted benzo[c]cinnoline derivative involved a complex reduction-oxidation-cyclization sequence. figshare.com Exploring similar complex transformations starting from appropriately substituted precursors could lead to novel heterocyclic systems built upon the benzo[c]cinnoline framework. figshare.com
Functional Group Interconversion: The methoxy groups themselves could be targets for transformation. Demethylation to the corresponding dihydroxy derivative would provide a new platform molecule with different solubility and coordination properties.
A deeper understanding of these transformation pathways will enable the strategic modification of this compound to create a library of compounds for screening in various applications.
Tailoring Photophysical and Electrochemical Properties for Specific Advanced Applications
The photophysical and electrochemical properties of benzo[c]cinnoline derivatives are highly tunable through chemical modification. nih.govrsc.org The introduction of methoxy groups at the 1 and 10 positions is a prime example of such tuning.
Photophysical Properties: Benzo[c]cinnoline compounds can exhibit interesting fluorescence properties, including large Stokes shifts. acs.orgnih.gov The position and electronic nature of substituents have a significant impact on absorption and emission wavelengths. For instance, methoxy-substituted benzo[c]cinnolinium salts show a red-shift in their absorption bands. acs.orgnih.gov Future research will involve a detailed photophysical characterization of this compound to determine its quantum yield, fluorescence lifetime, and potential for applications such as fluorescent probes or emitters in light-emitting devices. mdpi.com
Electrochemical Properties: The electrochemical behavior of benzo[c]cinnoline and its derivatives has been studied using techniques like cyclic voltammetry. tubitak.gov.trtubitak.gov.trresearchgate.net These studies reveal that the compounds can undergo discrete reduction waves. tubitak.gov.trtubitak.gov.tr The electron-donating methoxy groups in this compound are expected to lower its oxidation potential, making it more susceptible to oxidation compared to the unsubstituted parent compound. A systematic electrochemical study would quantify its redox potentials and provide insight into its suitability for applications in electrochromic devices or as a redox mediator. researchgate.net
By systematically studying how the 1,10-dimethoxy substitution pattern affects these properties, and by further modifying the core structure, it will be possible to design molecules with precisely tailored characteristics for specific advanced applications, from sensors to optoelectronic components. beilstein-journals.orgmdpi.com
Q & A
Basic: What are the established synthetic routes for 1,10-disubstituted benzo[c]cinnolines, and how can reaction conditions be optimized?
The synthesis of 1,10-disubstituted benzo[c]cinnolines typically involves reduction-oxidation-cyclization sequences . A key method starts with 2,2'-dinitrobiphenyl precursors. For example, 1-amino-10-propylthiobenzo[c]cinnoline was synthesized via reduction of trinitrobiphenyl derivatives using Zn/CaCl₂ under aerobic conditions, followed by cyclization in methanol/water with K₂CO₃ (90% yield) . Another approach involves partial nitro group reduction via single-electron transfer (SET) mechanisms, forming intermediates like hydroxyamino and nitroso groups, which cyclize under basic conditions (e.g., alkoxides in alcohol solvents) . Optimization requires controlling oxygen exposure, solvent polarity, and base strength to minimize side reactions (e.g., N-oxide formation) .
Basic: What analytical techniques are critical for characterizing 1,10-dimethoxybenzo[c]cinnoline derivatives?
X-ray crystallography is essential for resolving structural distortions, such as helical non-planarity caused by steric interactions between substituents. For example, torsional angles of ~10° at the azo bridge and ~30° at the biphenyl junction were observed in 1-amino-10-propylthiobenzo[c]cinnoline . ¹H/¹³C NMR identifies substituent environments (e.g., propylthio δ 0.43–2.12 ppm; aromatic δ 6.47–8.29 ppm) . UV-vis spectroscopy correlates electronic transitions with ZINDO calculations, revealing low-energy bands at 318–427 nm linked to π→π* and n→π* transitions .
Advanced: How do mechanistic pathways for benzo[c]cinnoline formation vary under different redox conditions?
Mechanisms are highly sensitive to redox agents and oxygen presence. For instance, Zn/CaCl₂ under aerobic conditions promotes a reduction-oxidation-cyclization cascade , where nitro groups are reduced to amines, followed by oxidation to nitroso intermediates and cyclization to N-oxides . In contrast, alkoxide bases in alcohols favor radical-mediated pathways via nitroso radical anions, directly yielding benzo[c]cinnoline without N-oxide byproducts . Contradictions arise in substrates with electron-withdrawing groups, where steric hindrance or electronic imbalance alters pathway dominance .
Advanced: How can researchers resolve contradictions in reported yields of benzo[c]cinnoline derivatives?
Yield discrepancies often stem from substrate-specific reactivity and oxygen sensitivity . For example, trinitrobiphenyl derivatives show <5% cyclization under standard Zn/CaCl₂ conditions due to steric resistance, while amine precursors achieve >90% yields . Systematic multivariate modeling (e.g., response surface methodology) optimizes parameters like solvent polarity, base concentration, and reaction time. achieved 93% benzo[c]cinnoline yield using sodium ethoxide in ethanol, whereas aqueous NaOH favored N-oxide formation (91% yield) .
Advanced: What role do torsional strain and non-planarity play in the electronic properties of this compound?
Helical distortion (e.g., 15° benzene ring bending) reduces conjugation, shifting absorption spectra. PM3 calculations estimate ~5 kcal/mol torsional strain in 1-amino-10-propylthio derivatives, shortening S···N distances to 2.84 Å (17% below van der Waals separation) . These distortions create unique electronic environments exploitable in photoelectrochemical applications , such as Rh₂(II,II) complexes for light-driven catalysis .
Advanced: How can benzo[c]cinnoline N-oxides be selectively converted to parent compounds?
N-Oxides (e.g., 4-Propylcinnolino[5,4,3][c,d,e][1,2]benzothiazine) are deoxygenated using sodium ethoxide at elevated temperatures (96% yield) . This method avoids harsh reductants, preserving functional groups. GC-MS monitoring is critical to track byproducts like azoxybenzenes .
Advanced: What strategies mitigate impurities in crystallographic studies of benzo[c]cinnoline derivatives?
Impurities (e.g., residual N-oxide in 1-amino-10-propylthiobenzo[c]cinnoline) require slow solvent evaporation (benzene/EtOAc) and low-temperature data collection (173 K) to enhance crystal purity . Rietveld refinement with partial occupancy models (e.g., 8% O occupancy at N(2)) improves structural accuracy .
Basic: What are the applications of this compound in materials science?
Derivatives exhibit self-assembly properties on graphite surfaces, forming ordered monolayers for molecular electronics . Their distorted π-systems also stabilize charge-transfer complexes in photoelectrodes .
Advanced: How do substituent electronic effects influence cyclization efficiency?
Electron-donating groups (e.g., methoxy, amino) accelerate cyclization by stabilizing transition states, while electron-withdrawing groups (e.g., nitro) hinder reactivity. For example, 1,10-heterodisubstituted derivatives cyclize efficiently under mild conditions, whereas nitro-substituted biphenyls require harsher reductants .
Advanced: What computational methods validate spectroscopic data for benzo[c]cinnoline derivatives?
ZINDO/S-CIS calculations correlate UV-vis spectra with molecular orbital transitions, confirming experimental bands at 318–427 nm . DFT studies (e.g., B3LYP/6-31G*) model torsional strain and predict non-radiative decay pathways for photostability assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
